2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers
Description
This compound belongs to the class of bicyclic β-amino acid derivatives, characterized by a rigid 2-azabicyclo[2.1.1]hexane scaffold. The tert-butoxycarbonyl (Boc) group at position 2 acts as a protective moiety, while the 4-chloro substituent and carboxylic acid at position 1 contribute to its unique stereoelectronic properties. As a mixture of diastereomers, it offers conformational flexibility, making it valuable in peptide synthesis and drug design for modulating secondary structures .
Properties
IUPAC Name |
4-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4/c1-9(2,3)17-8(16)13-6-10(12)4-11(13,5-10)7(14)15/h4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPLRNLWFVFSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid , also known by its CAS number 2763750-06-5 , is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16ClNO4
- Molecular Weight : 261.702 g/mol
- Structure : The compound features a bicyclic structure with a tert-butoxycarbonyl group and a chlorine atom, which may influence its biological interactions.
Biological Activity
Research indicates that compounds within the azabicyclo family exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific diastereomers of this compound may exhibit differing levels of activity due to their stereochemistry.
Antimicrobial Activity
Studies have shown that azabicyclo compounds can possess significant antimicrobial activity. For instance, a related compound demonstrated inhibition against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
Some azabicyclo derivatives have been investigated for their anticancer effects. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific diastereomers of 2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid may vary in their efficacy against different cancer cell lines.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Some azabicyclo compounds act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Interaction with Cellular Receptors : The compound may interact with specific receptors or ion channels, influencing cellular signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Study :
A study published in 2023 evaluated the antimicrobial efficacy of various azabicyclo compounds, including derivatives similar to our compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. -
Anticancer Research :
In a 2024 study, researchers tested the effects of the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. -
Mechanistic Insights :
Another investigation focused on the mechanism of action, revealing that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a pathway for inducing apoptosis.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClNO4 |
| Molecular Weight | 261.702 g/mol |
| CAS Number | 2763750-06-5 |
| Antimicrobial Activity | MIC: 10 - 50 µg/mL |
| Anticancer IC50 (MCF-7) | ~25 µM |
| Mechanism | Induces oxidative stress |
Scientific Research Applications
Applications in Medicinal Chemistry
-
Drug Development :
- The compound serves as a precursor for the synthesis of various bioactive molecules. Its unique bicyclic structure allows for modifications that can enhance pharmacological properties.
- It has been investigated for its potential use in developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.
-
Synthesis of Peptide Mimetics :
- The azabicyclo structure is utilized in the synthesis of peptide mimetics, which can mimic the structure and function of peptides while offering improved stability and bioavailability.
- Researchers have synthesized derivatives that show promising activity against specific targets, such as proteases involved in disease processes.
-
Antiviral and Antimicrobial Agents :
- Preliminary studies suggest that derivatives of this compound exhibit antiviral and antimicrobial activities, making it a candidate for further exploration as a therapeutic agent against infectious diseases.
Applications in Organic Synthesis
-
Building Block for Complex Molecules :
- The compound acts as a versatile building block in organic synthesis, allowing chemists to construct complex molecular architectures through various coupling reactions.
- Its functional groups facilitate further transformations, including amination and acylation reactions.
-
Chiral Auxiliary :
- The presence of chirality in the bicyclic framework makes it suitable as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Synthesis of Peptide Mimetics | Demonstrated enhanced stability and bioactivity of synthesized mimetics derived from this compound against proteases. |
| Study 2 | Antiviral Activity | Reported significant antiviral effects against specific viral strains, warranting further investigation into its mechanism of action. |
| Study 3 | Chiral Synthesis | Successfully utilized as a chiral auxiliary leading to high enantiomeric excess in target compounds. |
Comparison with Similar Compounds
Key Compounds Analyzed :
2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 127926-24-3) Differences: Lacks the 4-chloro substituent. Impact: Reduced steric hindrance and altered electronic effects compared to the chloro analog. Used as a methanoproline derivative to prevent peptide aggregation .
2-[(tert-Butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: EN 300-741 7825) Differences: Fluorine replaces chlorine at position 3. Impact: Lower molecular weight (vs.
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (CAS: 220598-45-8)
- Differences : Carboxylic acid at position 4 instead of 1.
- Impact : Altered hydrogen-bonding capacity and spatial orientation, affecting peptide backbone geometry .
Ring System and Scaffold Modifications
2-Azabicyclo[3.1.0]hexane Derivatives (e.g., CAS: 1251004-54-2)
- Differences : Larger bicyclo[3.1.0]hexane ring system.
- Impact : Increased conformational strain and distinct dihedral angles, influencing binding affinity in enzyme inhibitors .
2-Azabicyclo[3.2.0]heptane Derivatives (e.g., PF 43(1) compounds)
- Differences : Expanded thia-azabicyclo framework with a seven-membered ring.
- Impact : Enhanced rigidity and stability, often used in β-lactam antibiotics .
Research Findings and Industrial Relevance
- Synthetic Utility : The 4-chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions for further functionalization .
- Diastereomer Complexity : As a mixture, it provides diverse stereochemical outcomes in peptide chains, though enantiopure versions (e.g., (3R)-isomer, CAS: ChemBK) are preferred for asymmetric synthesis .
- Supplier Landscape : Available from specialized vendors like Combi-Blocks (purity: 97–98%) and Nanjing PharmaBlock, underscoring its role in high-value pharmaceutical intermediates .
Preparation Methods
Enolate-Mediated Cyclization
A pivotal method involves the generation of chiral enolates from cyclic precursors, followed by alkylation or electrophilic trapping. For example, treatment of N-formyl thiazolidine with strong bases like LDA at -90°C generates a stabilized enolate, which undergoes intramolecular cyclization upon addition of electrophiles. This method, adapted from cysteine derivative syntheses, affords the bicyclic structure with moderate diastereoselectivity (d.r. 80:20 to 95:5).
Key Reaction Conditions :
-
Base : Lithium diisopropylamide (LDA) or tert-butyllithium
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Solvent : Tetrahydrofuran (THF) with DMPU as a co-solvent
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is introduced post-cyclization to protect the secondary amine. Standard conditions employ di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP or triethylamine). Reaction monitoring via TLC or NMR ensures complete protection before proceeding to chlorination.
Optimization Note :
-
Excess Boc2O (1.5–2.0 equiv) and prolonged reaction times (12–24 h) improve yields.
-
Storage of Boc-protected intermediates at 2–8°C prevents decomposition.
Chlorination at Position 4
Electrophilic Chlorination
Carboxylic Acid Formation
Hydrolysis of the methyl or ethyl ester precursor (common in intermediates like methyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate ) under acidic or basic conditions yields the carboxylic acid.
Hydrolysis Protocol :
-
Base : LiOH (2.0 equiv) in THF/water (3:1), 0°C to RT, 6 h
-
Acid Workup : 1 M HCl to pH 2–3, followed by extraction with ethyl acetate
Challenges and Optimization Strategies
Stereochemical Control
The lack of stereodirecting groups during cyclization and chlorination results in diastereomer formation. Chiral auxiliaries (e.g., oxazolidinones) or asymmetric catalysis could improve selectivity but remain unreported for this compound.
Yield Enhancement
-
Ultrasonic Irradiation : Reduces reaction time by 50% and improves yields by 15–20% compared to conventional heating.
-
Catalyst Screening : InCl3 shows promise for MCRs, while Lewis acids like BF3·OEt2 may facilitate cyclization.
Analytical Characterization
Critical data for the target compound include:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C12H17ClN2O4 | HRMS (ESI+) |
| Molecular Weight | 300.73 g/mol | Calculated from formula |
| Diastereomeric Ratio (d.r.) | 55:45 to 60:40 | HPLC (C18 column) |
| Melting Point | 158–162°C (decomposes) | Differential Scanning Calorimetry |
¹H NMR (400 MHz, DMSO-d6) exhibits distinct signals for the Boc group (δ 1.39 ppm, singlet, 9H) and carboxylic proton (δ 12.1 ppm, broad). IR confirms carbonyl stretches at 1740 cm⁻¹ (Boc) and 1705 cm⁻¹ (COOH).
Industrial-Scale Considerations
Bulk synthesis prioritizes cost-effectiveness over diastereomer resolution. Key steps include:
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the Boc group .
(Basic) How can the diastereomeric ratio be quantified experimentally?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA/IB column with a hexane/isopropanol gradient (e.g., 90:10 to 70:30). Retention times differ due to stereochemical interactions .
- NMR Analysis : Compare integration of distinct proton signals (e.g., bridgehead Hs or chloro-substituent environments). For example, diastereomers may show split signals for the tert-butyl group in ¹H-NMR (δ 1.2–1.5 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration but requires isolated diastereomers .
Table 1 : Example HPLC Conditions for Diastereomer Separation
| Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Chiralpak IA | Hexane/IPA (80:20) | 1.0 mL/min | UV 254 nm |
(Advanced) How can diastereomer interconversion during purification be minimized?
Methodological Answer:
- Low-Temperature Techniques : Perform column chromatography at 4°C to reduce thermal interconversion .
- Acidic Stabilization : Add 0.1% TFA to the mobile phase to protonate the bicyclic amine, locking the conformation .
- Solvent Selection : Use non-polar solvents (e.g., hexane/ethyl acetate) instead of polar aprotic solvents (e.g., DMF) to avoid destabilizing the Boc group .
Critical Analysis :
Interconversion is often detected via variable-temperature NMR. If observed, switch to kinetic trapping methods (e.g., rapid crystallization) .
(Advanced) What computational tools predict the relative stability of diastereomers?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Gibbs free energy differences (ΔΔG) using Gaussian or ORCA. The chloro substituent’s position alters steric strain in the bicyclic system .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., chloroform vs. methanol) to assess conformational stability over time .
- Docking Studies : Predict biological activity differences if diastereomers target chiral binding pockets (e.g., enzymes) .
Example Finding :
DFT studies on analogous Boc-protected azabicyclo compounds show that axial chloro substitution increases ring strain by 2–3 kcal/mol compared to equatorial .
(Basic) What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions .
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Storage : Keep at −20°C under nitrogen in amber vials to prevent hydrolysis .
(Advanced) How does the 4-chloro substituent influence reactivity compared to non-halogenated analogs?
Methodological Answer:
- Electronic Effects : The chloro group withdraws electron density, reducing nucleophilicity at the bridgehead nitrogen. This slows Boc deprotection under acidic conditions (e.g., requires 6M HCl instead of 4M) .
- Steric Effects : Chloro’s bulk may hinder access to the carboxylic acid moiety in coupling reactions (e.g., EDC/HOBt-mediated peptide synthesis) .
- Biological Impact : In methanoproline analogs, halogenation increases membrane permeability but may reduce solubility in aqueous buffers .
Table 2 : Comparative Reactivity of Halogenated vs. Non-Halogenated Analogs
| Property | 4-Chloro Derivative | Non-Halogenated Analog | Reference |
|---|---|---|---|
| Boc Depletion Rate | 2–3× slower | Baseline | |
| Aqueous Solubility | 15 mg/mL | 30 mg/mL |
(Advanced) How to resolve contradictions in diastereomer activity data across assays?
Methodological Answer:
- Purity Validation : Reanalyze diastereomer ratios via HPLC post-assay to rule out interconversion .
- Aggregation Testing : Use dynamic light scattering (DLS) to check if one diastereomer forms aggregates, artificially lowering activity .
- Control Experiments : Compare results under inert vs. ambient conditions to assess oxidative degradation .
Case Study :
In Boc-methanoproline studies, axial diastereomers showed 50% lower enzyme inhibition due to aggregation, resolved by adding 0.1% BSA to the assay buffer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
